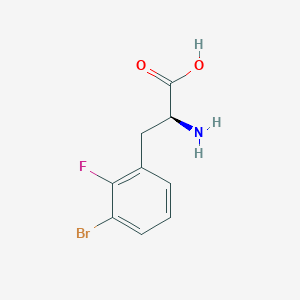

3-Bromo-2-fluoro-L-phenylalanine

Vue d'ensemble

Description

3-Bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine atoms on the phenyl ring of L-phenylalanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-L-phenylalanine typically involves the bromination and fluorination of L-phenylalanine. One common method includes the protection of the amino and carboxyl groups of L-phenylalanine, followed by selective bromination and fluorination of the aromatic ring. The protecting groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Enzymatic methods may also be explored for more sustainable production .

Analyse Des Réactions Chimiques

Peptide Bond Formation

3-Bromo-2-fluoro-L-phenylalanine can form peptide bonds by reacting with other amino acids. Technical details regarding these reactions often include the catalysts used, reaction conditions like temperature and solvent, and the yields obtained.

Halogenation Reactions

The synthesis of this compound involves selective halogenation of L-phenylalanine, utilizing reagents that introduce bromine and fluorine into specific positions on the aromatic ring.

The synthesis typically involves two main steps:

-

Bromination

-

Fluorination

Technical details regarding these methods often highlight conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.

Production of (2S, 3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine

A method for producing a (2S, 3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine involves using zirconium (IV) chloride, with the amount used typically being 1.2 to 2.0 mol based on 1 mol of 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine having a protecting group at the 1-position . The reaction is usually carried out in a solvent such as ethers, alcohols, or aromatic hydrocarbons, with a mixed solvent of tetrahydrofuran, chlorobenzene, and cyclopentyl methyl ether being preferred . The reaction is usually carried out at 15 to 35 °C, preferably 20 to 30 °C, and the reaction time is usually about 10 minutes to about 3 hours, preferably about 30 minutes to about 1 hour . The product is then subjected to optical division utilizing salt formation with N-[(4-methylphenyl) sulfonyl] -L-phenylalanine and has a protecting group at the 1-position to obtain the N-[(4-methylphenyl) sulfonyl] -L-phenylalanine salt of (2S, 3S) -3-amino-2- (3-bromo-2-fluorobenzyl) pyrrolidine .

Reactions and Interactions

The mechanism of action for this compound primarily involves its interaction with specific transporters or enzymes in biological systems. For instance, it may act as an inhibitor or modulator for amino acid transporters like LAT1 and LAT2, which are crucial for cellular uptake of amino acids. Studies indicate that halogen substitutions can enhance binding affinity to these transporters compared to non-halogenated phenylalanine derivatives. The presence of bromine and fluorine modifies electronic properties, potentially increasing hydrophobic interactions with target proteins.

Miscellaneous reactions

Direct radiofluorination of ʟ-phenylalanine with either

or

^{18}F]AcOF showing higher regioselectivity and less side product formation compared with

.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Enzyme Inhibition and Drug Design

Fluorinated amino acids, including 3-bromo-2-fluoro-L-phenylalanine, are increasingly recognized for their role as enzyme inhibitors. The incorporation of fluorine atoms can enhance the metabolic stability of peptides and proteins, making them more effective as therapeutic agents. Research has shown that fluorinated phenylalanines can be used to design inhibitors for various enzymes involved in metabolic pathways, potentially leading to novel treatments for diseases such as cancer and metabolic disorders .

1.2 Radiolabeled Tracers for PET Imaging

One of the most promising applications of this compound is its use as a radiolabeled tracer in Positron Emission Tomography (PET) imaging. Studies have demonstrated that fluorinated phenylalanines can be effectively utilized to visualize tumors due to their high affinity for amino acid transporters such as LAT1, which are overexpressed in malignant tissues . For instance, 3-l-[18F]fluorophenylalanine has been shown to provide superior tumor delineation compared to conventional tracers like [18F]FET .

Biochemical Research

2.1 Protein Stability and Functionality

The incorporation of this compound into proteins can enhance their stability and functionality. The presence of fluorine can alter the hydrophobicity and steric properties of the protein, which may lead to improved folding and resistance to proteolytic degradation. This "fluoro-stabilization effect" has been explored in various protein-based biotechnologies, including the development of peptide-based vaccines .

2.2 Structural Studies

In structural biology, modified phenylalanines like this compound are employed to study protein conformation and interactions. The unique properties of fluorinated amino acids allow researchers to probe the dynamics of protein structures using techniques such as NMR spectroscopy and X-ray crystallography. These studies provide insights into the mechanisms of enzyme action and protein-protein interactions .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Bromo-2-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. These atoms can also influence the compound’s electronic properties, affecting its reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-L-phenylalanine

- 2-Fluoro-L-phenylalanine

- 3-Fluoro-L-phenylalanine

- 4-Bromo-2-fluoro-L-phenylalanine

Uniqueness

3-Bromo-2-fluoro-L-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can lead to distinct chemical and biological properties compared to compounds with only one halogen atom .

Activité Biologique

3-Bromo-2-fluoro-L-phenylalanine (3-Br-2-F-Phe) is a halogenated derivative of the amino acid phenylalanine, characterized by the presence of bromine at the 3-position and fluorine at the 2-position on the aromatic ring. This unique substitution pattern significantly influences its biological activity, making it a compound of interest in pharmaceutical and biochemical research.

Structural Features and Synthesis

The molecular formula of 3-Br-2-F-Phe is C9H10BrFNO2, with a molecular weight of approximately 248.09 g/mol. The synthesis typically involves multi-step organic reactions, including halogenation and protection-deprotection strategies to obtain the desired amino acid derivative in high yield and purity. The presence of halogen atoms enhances the compound's reactivity and interaction with biological targets, which is crucial for its application in drug development and enzyme studies.

Biological Activity

Binding Affinity and Enzyme Interaction

The biological activity of 3-Br-2-F-Phe has been explored in various studies, particularly its interactions with specific enzymes and receptors. Its halogen substituents can enhance binding affinity to certain proteins, making it a valuable probe for studying enzyme-substrate interactions. For instance, research has shown that halogenated phenylalanines can selectively inhibit transporters like LAT1 and LAT2, which are critical for amino acid uptake in cells.

In a study assessing the structural preferences for LAT1 affinity among halogenated phenylalanines, 3-Br-2-F-Phe demonstrated competitive inhibition properties, indicating its potential as a selective agent for targeting LAT1-mediated transport pathways .

Therapeutic Potential

The unique structural characteristics of 3-Br-2-F-Phe may also contribute to its therapeutic properties. Its ability to modulate protein folding and stability has been observed, suggesting that it could play a role in developing peptide-based therapies . Additionally, the compound's interactions with biological macromolecules can provide insights into new drug delivery strategies, particularly in targeting cancer cells due to LAT1's high expression in tumors .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Br-2-F-Phe, it is essential to compare it with structurally similar compounds. Below is a table highlighting key features and biological activities of several related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Boc-3-bromo-2-fluoro-L-phenylalanine | Bromine at 3-position, fluorine at 2-position | Useful in enzyme-substrate interaction studies |

| N-Fmoc-3-bromo-2-fluoro-L-phenylalanine | Fmoc protecting group | Enhances binding affinities in peptide synthesis |

| N-Boc-5-bromo-2-fluoro-L-phenylalanine | Bromine at 5-position | Different reactivity profile compared to 3-Br-2-F-Phe |

| N-Boc-DL-phenyllactic acid | Lactic acid derivative | Distinct functionality affecting biological activity |

Case Studies and Research Findings

Several case studies have illuminated the biological activity of 3-Br-2-F-Phe:

- LAT1 Selectivity Study : A study conducted on HEK293 cells expressing human LAT1 demonstrated that 3-Br-2-F-Phe showed significant competitive inhibition of leucine uptake via LAT1. This finding underscores its potential role in targeting amino acid transport systems in cancer therapy .

- Enzyme-Catalyzed Reactions : Research highlighted that halogenated phenylalanines like 3-Br-2-F-Phe serve as substrates for various enzyme-catalyzed reactions, influencing protein dynamics and stability. This property is crucial for understanding metabolic pathways involving phenylalanine derivatives .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVNNIXBBJHQSW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.